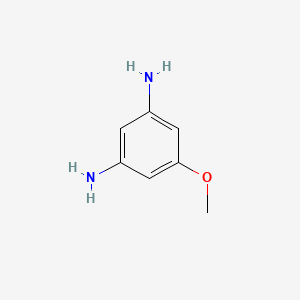

5-Methoxybenzene-1,3-diamine

描述

Historical Context and Early Research Trajectories

The first documented synthesis of 5-methoxybenzene-1,3-diamine, also widely known by its synonym 2,4-diaminoanisole (B165692), dates back to 1913. iarc.fr It was prepared through the chemical reduction of 2,4-dinitroanisole (B92663) using iron and acetic acid. iarc.frdrugfuture.com For much of the 20th century, its primary application was in the cosmetics industry as a key component in permanent, oxidative hair and fur dye formulations. iarc.frinnospk.comnih.govcdc.gov Its utility in these products was so widespread that by the late 1970s, it was an ingredient in approximately 75% of all hair dye formulations in the United States. innospk.comnih.gov

The research trajectory of this compound shifted dramatically in the 1970s as scientific investigations began to focus on its biological effects. drugfuture.com Studies from this period revealed that the compound and its sulfate (B86663) salt induced mutagenicity. drugfuture.com Subsequent animal studies provided evidence of its carcinogenicity, showing that oral administration led to tumors in the thyroid gland, skin, and other organs in rats and mice. iarc.frnih.govleadscope.com These findings, published by institutions such as the National Cancer Institute, led to its classification as a compound reasonably anticipated to be a human carcinogen. drugfuture.comnih.govinchem.org Consequently, regulatory bodies like the U.S. Food and Drug Administration mandated warning labels on products containing it, which prompted the voluntary removal of the chemical from hair dye formulations by manufacturers around 1980. nih.gov This period marked a significant transition in the compound's history, moving its focus away from consumer products and towards more controlled industrial and research applications.

Significance in Contemporary Chemical Synthesis and Materials Science

In modern chemical research, this compound is valued as a versatile precursor and monomer for a variety of functional materials. lookchem.com Its diamine structure allows it to undergo polycondensation reactions with various linkers to form high-performance polymers and crystalline porous materials. The presence of the methoxy (B1213986) group can further modulate the electronic properties and solubility of the resulting materials.

The compound serves as a key building block in the synthesis of advanced polymeric materials. For instance, aromatic diamines are fundamental monomers for producing high-performance poly(amide-imide)s and polyimides, which are known for their exceptional thermal stability. mdpi.comresearchgate.net By reacting this compound or similar diamine structures with dianhydrides, researchers can create polymers with high glass transition temperatures and controlled coefficients of thermal expansion, suitable for applications in microelectronics and aerospace. mdpi.com

Furthermore, this compound is a relevant building block for the burgeoning field of porous crystalline materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ambeed.comrsc.orgchinesechemsoc.orgacs.org These materials are constructed from molecular building blocks (nodes and linkers) to form extended, porous, and crystalline networks. acs.orgmdpi.com The diamine can act as a linker, reacting with aldehyde-functionalized nodes to form stable, imine-linked COFs. nih.govacs.org The methoxy substituent on the diamine linker can influence the framework's pore environment and electronic properties, which is crucial for applications in gas storage, separation, and catalysis. chemistryviews.org Its utility also extends to being an intermediate in the production of other specialty chemicals, such as C.I. Basic Brown 2 dye and corrosion inhibitors for steel. iarc.frdrugfuture.com

Table 1: Applications of this compound in Materials Synthesis

| Material Class | Monomer/Intermediate Role | Resulting Material Properties | Potential Applications |

|---|---|---|---|

| High-Performance Polymers | Diamine monomer for polycondensation with dianhydrides or diacids. | High thermal stability, mechanical strength, and specific solubility. mdpi.com | Microelectronics, aerospace components, thermally stable films. researchgate.net |

| Covalent Organic Frameworks (COFs) | Diamine linker for forming imine-linked frameworks with aldehyde nodes. nih.gov | High porosity, tunable pore chemistry, and crystallinity. mdpi.comacs.org | Gas separation and storage, catalysis, sensing. chinesechemsoc.org |

| Metal-Organic Frameworks (MOFs) | Serves as a foundational structure for organic linkers used in MOF synthesis. ambeed.comrsc.org | Tunable porosity, high surface area, and functional diversity. acs.org | Catalysis, drug delivery, gas storage. rsc.orgacs.org |

| Dyes and Pigments | Intermediate in the synthesis of azo dyes and other colorants. chemimpex.com | Forms vibrant and stable colors. chemimpex.com | Textile and printing industries. chemimpex.com |

This table is generated based on available research data and is for informational purposes only.

Broader Research Scope and Interdisciplinary Relevance

The research scope of this compound extends beyond materials science into toxicology, pharmacology, and biochemistry, largely stemming from the investigations into its biological activity. The compound is recognized as a carcinogen in experimental animals, a finding that has spurred significant research into its metabolic pathways and mechanisms of toxicity. nih.govnj.gov

Toxicological studies have demonstrated that this compound can induce various types of cancer in laboratory animals, including tumors of the thyroid, mammary, and clitoral glands in female rats, and skin and preputial gland tumors in male rats. nih.govleadscope.com These findings have made it a model compound for studying chemical carcinogenesis. Research has shown that its metabolism and subsequent covalent binding to cellular macromolecules are dependent on cytochrome P450 (CYP450) enzymes. iarc.fr This link to the CYP450 system, a critical family of enzymes in drug metabolism, makes it a subject of interest in pharmacology and toxicology for understanding drug-chemical interactions and metabolic activation of procarcinogens. iarc.frcapes.gov.br

In addition to its role in toxicology research, the compound and its derivatives are utilized in pharmaceutical synthesis. lookchem.comchemimpex.com Its chemical structure serves as a scaffold or intermediate in the creation of more complex molecules with potential therapeutic properties, including those targeting skin conditions. chemimpex.com The reactivity of the amine groups allows for further functionalization, making it a useful starting material in medicinal chemistry. This interdisciplinary relevance, from its well-documented toxicological profile to its application in creating new materials and potential pharmaceuticals, underscores the compound's enduring importance in diverse scientific fields.

Table 2: Summary of Toxicological Research Findings for this compound (2,4-Diaminoanisole)

| Area of Study | Key Findings | Species Studied | Reference |

|---|---|---|---|

| Carcinogenicity | Induced thyroid gland tumors. | Rats and Mice | iarc.frnih.gov |

| Induced skin, Zymbal gland, preputial gland, clitoral gland, and mammary gland tumors. | Rats | nih.govleadscope.com | |

| Metabolism | Metabolism and covalent binding to macromolecules are dependent on cytochrome P450 enzymes. | Rats (in vitro and in vivo) | iarc.fr |

| Organ-Specific Effects | Causes pigmentation and hypertrophy of the thyroid epithelium. | Rats | nih.gov |

| Repeated exposure may cause liver damage. | Animals | nj.gov |

| Mutagenicity | Found to be mutagenic in various assays. | Salmonella typhimurium, Saccharomyces cerevisiae | iarc.frdrugfuture.com |

This table is generated based on available research data and is for informational purposes only.

Structure

3D Structure

属性

IUPAC Name |

5-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDIDKTWHOYFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512526 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-96-9 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Methoxybenzene 1,3 Diamine

Established Synthetic Routes and Their Mechanistic Investigations

Traditional synthesis of 5-Methoxybenzene-1,3-diamine primarily relies on multi-step sequences starting from readily available aromatic precursors. These methods are well-documented and involve fundamental organic reactions.

Nitration-Reduction Sequences

The most common and established pathway to synthesize this compound involves the dinitration of an appropriate anisole (B1667542) derivative followed by the reduction of the nitro groups. A typical starting material for this process is 1,3,5-trinitrobenzene (B165232).

The synthesis begins with the reaction of 1,3,5-trinitrobenzene with sodium methoxide (B1231860) in methanol. This nucleophilic aromatic substitution reaction replaces one of the nitro groups with a methoxy (B1213986) group to yield 3,5-dinitroanisole (B1346779). orgsyn.org The subsequent and final step is the reduction of the two nitro groups on 3,5-dinitroanisole to amino groups. This transformation is commonly achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) or metal-acid systems like tin and hydrochloric acid. This reduction step yields the final product, this compound.

A similar sequence can be applied starting with anisole itself. The process would involve a controlled dinitration of anisole to form 2,4-dinitroanisole (B92663), followed by the reduction of the dinitro compound to the corresponding diamine. However, controlling the regioselectivity of nitration to obtain the desired 1,3-diamine precursor can be challenging.

| Starting Material | Key Intermediate | Final Product |

| 1,3,5-Trinitrobenzene | 3,5-Dinitroanisole | This compound |

| Anisole | Dinitroanisole Isomers | Methoxybenzene-diamine Isomers |

Alternative Precursor Transformations

Alternative routes to this compound and its derivatives involve the transformation of other functional groups on the benzene (B151609) ring. One such approach starts from 2-chloro-3,5-dinitropyridine. In this pathway, the two nitro groups are first reduced to amino groups via hydrogenation, for instance using hydrogen gas over a palladium on carbon catalyst, to form 3,5-diaminopyridine. nih.gov While this yields a pyridine (B92270) analog, similar principles can be applied to benzene precursors where other leaving groups are displaced by amines or precursors that are later converted to amines.

Another strategy involves the synthesis of bio-based aromatic diamines from natural products like vanillin. frontiersin.org This involves converting the aldehyde groups of a divanillin precursor into oximes, followed by reduction to yield bis-benzylamine structures. frontiersin.org Although this produces a different molecular backbone, it demonstrates the principle of forming diamines by reducing nitrogen-containing functional groups other than nitro groups.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for synthesizing aromatic amines and their derivatives. These approaches often offer advantages such as higher yields, shorter reaction times, and milder reaction conditions.

Transition-Metal Catalyzed Synthesis of Analogues

Transition-metal catalysis has become a powerful tool for the formation of carbon-nitrogen bonds, providing versatile routes to aromatic amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction can be used to synthesize substituted phenylenediamine derivatives by coupling dihaloarenes with amines. nih.govresearchgate.net For instance, a one-pot synthesis of dibenzodiazepinones utilizes a palladium-catalyzed amination of o-phenylenediamines with 1,2-dibromobenzene. nih.gov Similarly, the Chan-Lam coupling, which uses copper catalysts, can form C-N bonds between arylboronic acids and amines, offering another pathway to complex aromatic diamine analogues. nih.gov

These methods provide a modular approach to synthesizing a wide array of substituted aromatic diamines that would be difficult to access through traditional nitration-reduction sequences.

| Catalytic System | Reactants | Product Type |

| Palladium (Buchwald-Hartwig) | Dihaloarene + Amine | Substituted Aromatic Diamine |

| Copper (Chan-Lam) | Arylboronic acid + Amine | Substituted Aromatic Diamine |

| Rhodium | Triarylbismuthine + Isocyanide | Diaryl Ketimine |

Microwave-Assisted Synthetic Protocols for Aromatic Amines

Microwave-assisted synthesis has emerged as a green chemistry technique that can significantly accelerate organic reactions. ajrconline.orgtandfonline.com By using microwave irradiation, reaction times can be reduced from hours to minutes, often with improved yields and cleaner reaction profiles. ajrconline.org This technology has been successfully applied to the synthesis of various aromatic amines and heterocyclic compounds derived from them.

For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes can be efficiently carried out under microwave irradiation, achieving high yields in short reaction times. tandfonline.com Microwave-assisted polymerization of o-phenylenediamine (B120857) has also been reported, demonstrating the utility of this method for reactions involving aromatic amines. nih.govrsc.org These protocols highlight the potential of microwave heating to expedite the synthesis of this compound and its derivatives, making the process more efficient and environmentally friendly. ajrconline.org

| Reaction Type | Conventional Method Time | Microwave-Assisted Time |

| Benzimidazole (B57391) Synthesis | ~3 hours | ~10 minutes |

| Quinoxaline Synthesis | ~30 minutes | ~10 minutes |

Photochemical Reaction Pathways for Related Diamine Derivatives

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules under mild conditions. eurekalert.org While direct photochemical synthesis of this compound is not commonly reported, photochemical methods are employed for synthesizing various diamine derivatives and related heterocyclic systems.

These reactions often involve electron transfer processes or the generation of reactive intermediates upon light absorption. acs.org For example, photochemical cycloadditions of benzene derivatives can lead to complex polycyclic structures. acs.org More relevant to diamine synthesis, recent research has focused on visible-light-induced photocatalysis for the functionalization of nitrogen-containing heterocycles, which are often built from diamine precursors. mdpi.com These innovative methods provide a foundation for developing novel, light-driven synthetic routes to aromatic diamines and their complex derivatives. eurekalert.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the environmentally responsible synthesis of aromatic amines. These principles focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks. For a compound like this compound, this involves developing catalytic processes that replace stoichiometric reagents and minimizing derivatization steps.

Sustainable production of amines is a key focus in modern industrial chemistry, moving away from traditional methods that have lower atom economy and generate substantial waste. myskinrecipes.com Methodologies such as "hydrogen borrowing" or "hydrogen auto-transfer" have emerged as highly atom-economical alternatives for forming N-alkylated amines, producing only water as a byproduct. myskinrecipes.com This process typically involves the use of a catalyst to temporarily "borrow" hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine, followed by the return of the hydrogen to form the final product.

Another sustainable approach involves the use of visible light as a renewable energy source to drive chemical reactions. researchgate.net Photochemistry, particularly with the use of ruthenium or iridium complexes as catalysts, can promote new types of reactivity in amines. researchgate.net These methods align with green chemistry principles by reducing reliance on energy-intensive processes. researchgate.net The direct synthesis of amines from renewable resources is also being explored through catalytic strategies like reductive amination and hydroamination. myskinrecipes.com

A significant advancement in green synthesis is the development of reactions that minimize or eliminate the use of organic solvents, which are often toxic and difficult to recycle. Solvent-free reductive amination provides an important method for constructing carbon-nitrogen bonds. mdpi.com This technique, also known as reductive alkylation, involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent, without a solvent medium. mdpi.com

Similarly, Ullmann-type aryl amination reactions, which are powerful tools for C-N bond formation, have been adapted to be more environmentally friendly. researchgate.net Research has demonstrated that copper powder can effectively catalyze the amination of aryl halides under organic solvent- and ligand-free conditions, often using water as the reaction medium. acs.orgnih.gov These methods are advantageous as they simplify the reaction setup and work-up procedures, reduce waste, and avoid the use of expensive and often air-sensitive ligands. researchgate.net

| Reaction Type | Catalyst | Conditions | Key Advantage |

| Ullmann Amination | Copper Powder | Organic solvent- and ligand-free, in water/air | Avoids toxic solvents and expensive ligands. acs.orgnih.gov |

| Reductive Amination | Solid Acid Activated NaBH₄ | Solvent-free | Reduces waste and simplifies purification. mdpi.com |

The transition from fossil fuel-based feedstocks to renewable biomass is a cornerstone of sustainable chemistry. rsc.org Lignocellulose, the most abundant raw material on Earth, is a primary source for producing bio-based platform molecules that can be converted into amines. nii.ac.jprsc.org Biomass can be processed into various oxygenated compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as versatile starting materials for amine synthesis through processes like reductive amination. rsc.org

Other significant bio-based resources for amine production include:

Chitin: A nitrogen-containing polymer found in crustaceans and insects, which can be converted into nitrogen-containing chemicals, potentially avoiding the energy-intensive synthesis of ammonia. acs.org

Amino Acids: As naturally occurring, renewable materials, amino acids can be catalytically converted into valuable primary amines. nih.gov For example, a ruthenium-catalyzed hydrogenation-decarbonylation reaction can transform amino acids into primary amines in water. nih.gov

Lignin: This complex aromatic polymer, a major component of biomass, is a promising renewable source for producing bio-aromatic compounds, which can then be functionalized into aromatic amines. myskinrecipes.com

These approaches not only reduce dependence on petrochemicals but also offer pathways to novel amine structures. a2bchem.comconnectjournals.comglpbio.com

Regioselective Synthesis of this compound Derivatives

The regioselective functionalization of aromatic diamines is essential for creating complex molecules with specific properties, particularly in pharmaceuticals and materials science. a2bchem.com For this compound, the two amino groups and the methoxy group direct the position of incoming substituents during electrophilic aromatic substitution. The strong activating and ortho-, para-directing nature of these groups means that achieving regioselectivity at a specific position on the aromatic ring or selectively functionalizing one of the two amino groups can be challenging.

Strategies to control regioselectivity often rely on:

Directing Groups: Utilizing the inherent directing effects of the existing substituents. The methoxy and amino groups strongly activate the positions ortho and para to them (positions 2, 4, and 6).

Protecting Groups: Temporarily blocking one of the amino groups to direct substitution to the other nitrogen atom or to a specific position on the ring.

Catalyst Control: Employing catalysts that can direct a reaction to a specific site through steric or electronic interactions. Recent advances have shown that noncovalent interactions between a substrate and a radical cation can guide amination to a specific position, such as the ortho position of an aniline (B41778) derivative. acs.orgacs.org

Reaction Conditions: Varying solvents and reagents can influence the outcome. For instance, selective synthesis of N-arylbenzene-1,2-diamines has been achieved by irradiating specific azobenzenes in different solvents, demonstrating that reaction media can control reaction pathways. rsc.orgrsc.org

Synthetic Strategies for Substituted this compound Analogs

This compound serves as a versatile building block for synthesizing a wide array of substituted analogs and more complex molecules like heterocycles, dyes, and pharmaceuticals. myskinrecipes.coma2bchem.com The presence of two nucleophilic amino groups and an activated aromatic ring allows for diverse synthetic transformations.

Key synthetic strategies include:

N-Alkylation and N-Arylation: One or both amino groups can be selectively alkylated or arylated. Selective mono-N-arylation of diamines can be achieved using iridium-catalyzed reactions of arylamines with amino alcohols. doi.org Copper-catalyzed Chan-Evans-Lam cross-coupling reactions also provide a method for chemoselective N-arylation. rsc.org

Condensation Reactions: The diamine can react with dicarbonyl compounds or their equivalents to form various heterocyclic structures, such as benzodiazepines or other fused-ring systems.

Diazotization and Coupling: The amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups or for forming azo dyes. a2bchem.com

Formation of Amides and Sulfonamides: Reaction with acyl chlorides or sulfonyl chlorides can produce mono- or di-substituted amides and sulfonamides, modifying the compound's electronic and physical properties.

These strategies allow for the creation of a library of derivatives from the core this compound structure, enabling the exploration of structure-activity relationships in various applications.

Chemical Reactivity and Mechanistic Studies of 5 Methoxybenzene 1,3 Diamine

Reactions Involving Amino Functional Groups

The two amino groups in 5-Methoxybenzene-1,3-diamine are primary sites for chemical reactions, including oxidation, acylation, and amidation. The positions of these groups relative to each other and to the methoxy (B1213986) group dictate the regioselectivity and outcome of these reactions.

Oxidation Reactions of Aromatic Amines

The oxidation of aromatic amines like this compound can proceed through various pathways, often initiated by the formation of a radical cation. The presence of the electron-donating methoxy group can influence the stability of this intermediate and the subsequent reaction products.

Metabolic studies on the closely related 2,4-diaminoanisole (B165692) reveal that oxidation is a key transformation. While N-oxidation to form N-hydroxy derivatives is a common metabolic pathway for aromatic amines, specific products from this compound oxidation also include ring hydroxylation. industrialchemicals.gov.au For instance, the formation of 5-hydroxy-2,4-diacetylaminoanisole has been identified as a minor metabolic product, indicating that oxidation of the aromatic ring can occur. industrialchemicals.gov.au Furthermore, O-demethylation, which is in itself an oxidative process, is a significant detoxification pathway. industrialchemicals.gov.au The reaction of this compound dihydrochloride (B599025) with hydrogen peroxide is known to form a mutagenic product, highlighting its susceptibility to oxidation. biosynth.com

The general mechanism for the oxidation of aromatic amines often involves the initial one-electron oxidation of the nitrogen atom to yield a radical cation. The stability and subsequent reactions of this radical cation are influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, can stabilize this intermediate.

Acylation and Amidation Reactions

The amino groups of this compound readily undergo acylation and amidation reactions with acylating agents such as acid chlorides and anhydrides. These reactions result in the formation of amide linkages.

The main metabolic pathway for 2,4-diaminoanisole following administration in rats is N-acetylation of the amine groups. industrialchemicals.gov.au This process leads to the formation of 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. industrialchemicals.gov.au A preparation process for 2-amino-4-acetyl aminoanisole involves the catalytic hydrogenation of 2,4-dinitroanisole (B92663) to form the diamine, followed by acetylation with acetic anhydride. google.com In the context of synthesizing benzimidazole (B57391) derivatives, o-phenylenediamine (B120857) reacts with benzoyl chloride in pyridine (B92270) to form the dibenzoyl derivative. niscpr.res.in It is expected that this compound would react similarly due to the presence of the two amino groups.

The synthesis of N,N'-p-phenylenebisbenzamide involves the reaction of p-phenylenediamine (B122844) with benzoyl chloride in the presence of triethylamine (B128534) in N-methylpyrrolidone. rsc.org A similar approach could be employed for the amidation of this compound. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| 2,4-diaminoanisole | Acetic Anhydride | 4-acetylamino-2-aminoanisole, 2,4-diacetylaminoanisole | N-Acetylation |

| o-phenylenediamine | Benzoyl Chloride | 1,2-dibenzamidobenzene | Amidation |

Reactions Involving the Methoxy Functional Group

The methoxy group (-OCH3) on the benzene (B151609) ring is generally stable but can undergo cleavage under certain conditions, a reaction known as O-demethylation.

Metabolic studies of 2,4-diaminoanisole have shown that O-demethylation is a minor but significant metabolic pathway, leading to the formation of phenolic derivatives like 2,4-diacetylaminophenol. industrialchemicals.gov.au This demethylation is considered a detoxification pathway. industrialchemicals.gov.au The cleavage of aryl alkyl ethers, such as the methoxy group in this compound, can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, resulting in the formation of a phenol (B47542) and a methyl halide. libretexts.org Diaryl ethers, in contrast, are resistant to acid cleavage. libretexts.org Catalytic C-O bond cleavage of ethers can also be achieved using systems like molybdenum or tungsten halides in the presence of an acid chloride, which yields esters. rsc.org

Participation in Polymerization Reactions

The difunctional nature of this compound, owing to its two amino groups, allows it to act as a monomer in various polymerization reactions, leading to the formation of polymers with specific properties.

Michael Addition Reactions with Bismaleimides

The amino groups of this compound can participate in Michael addition reactions with electron-deficient alkenes, such as those found in bismaleimides. This reaction is a key step in the formation of certain types of polyimides.

The Michael addition reaction involves the nucleophilic addition of an amine to the carbon-carbon double bond of a maleimide (B117702) ring. This reaction is a common method for cross-linking polymers that have amino end groups. googleapis.com While specific studies on the Michael addition of this compound with bismaleimides are not prevalent in the provided search results, the reactivity can be inferred from the behavior of similar aromatic diamines. The reaction between a diamine and a bismaleimide (B1667444) leads to a polyaddition reaction, forming a linear or cross-linked polymer. googleapis.com

Role as Hardener in Epoxy Resins

Aromatic diamines are widely used as curing agents or hardeners for epoxy resins, imparting high thermal stability and chemical resistance to the cured material. This compound, with its two primary amino groups, can serve this function effectively.

The curing of an epoxy resin with an amine hardener involves the ring-opening reaction of the epoxide group by the nucleophilic amino groups. threebond.co.jpnih.gov Each primary amine hydrogen can react with an epoxy group, leading to the formation of a highly cross-linked, three-dimensional network. threebond.co.jp Aromatic amines like m-phenylenediamine (B132917) are known to produce cured epoxy resins with high heat distortion resistance. google.com

The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which provides information on the heat of reaction, curing kinetics, and the glass transition temperature (Tg) of the cured resin. mdpi.comgdut.edu.cnmdpi.comlmaleidykla.lt The stoichiometry of the epoxy-amine system, typically the ratio of epoxy groups to amine hydrogens, significantly influences the properties of the final cured product. researchgate.netevonik.com

The mechanical properties of the cured epoxy resin, such as tensile strength, compressive strength, and impact strength, are dependent on the structure of the hardener and the resulting cross-link density. researchgate.netgoogle.commdpi.commdpi.com The use of aromatic diamines generally leads to rigid materials with good mechanical performance. mdpi.com

| Property | Typical Value for Amine-Cured Epoxy |

| Tensile Strength | 2300 psi google.com |

| Compressive Yield Strength | 2700 psi google.com |

| Elongation at Break | 178% google.com |

| Izod Impact | 2.5 ft-lb/in of notch google.com |

| Dielectric Constant | 3.23 google.com |

Formation of Heterocyclic Compounds

This compound serves as a key building block for the synthesis of a variety of heterocyclic structures, including benzimidazoles, selenadiazoles, and triazoles, through different reaction pathways.

Cyclocondensation Reactions to Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from o-phenylenediamines is a well-established process in heterocyclic chemistry. nih.gov The reaction of this compound with various reagents can lead to the formation of 5-methoxy-1H-benzimidazole.

One common method involves the condensation of the diamine with carboxylic acids or their derivatives. mdpi.comsemanticscholar.org For instance, the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a zinc oxide nanoparticle catalyst at 70 °C has been reported to produce 5-Methoxy-1H-benzimidazole with a high yield of 98%. semanticscholar.org The general mechanism for this type of reaction, known as the Phillips-Ladenburg reaction, involves the initial formation of a monoacyl derivative of the diamine. semanticscholar.orgacs.org This intermediate then undergoes an acid-catalyzed intramolecular cyclization with the elimination of a water molecule to form the benzimidazole ring. acs.orgcutm.ac.in

Another approach is the Weidenhagen reaction, which utilizes aldehydes for the condensation with the o-phenylenediamine. semanticscholar.org This reaction is typically carried out in the presence of an oxidizing agent. semanticscholar.org The proposed mechanism begins with the formation of an imine between the aldehyde and one of the amino groups of the diamine. mdpi.com Subsequent intramolecular cyclization and dehydrogenation lead to the formation of the aromatic benzimidazole ring. mdpi.com

The specific reaction of this compound (an isomer of 4-methoxy-1,2-phenylenediamine) to form the corresponding benzimidazole would follow these established mechanistic pathways, with the methoxy group influencing the reactivity of the diamine starting material.

Table 1: Synthesis of 5-Methoxy-1H-benzimidazole

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|

Formation of Selenadiazole Compounds from Diamine Precursors

Aromatic o-diamines are key precursors for the synthesis of 2,1,3-benzoselenadiazoles, a class of heterocyclic compounds containing selenium. nih.gov The reaction, often referred to as the Hinsberg reaction, typically involves the condensation of an o-diamine with selenium dioxide (SeO₂). mdpi.org This method is considered a classical and important technique for synthesizing these selenium-containing heterocycles. mdpi.org

The reaction between an aromatic diamine and selenium dioxide is a complex process that includes steps such as nucleophilic attack, ring-closure, and elimination. mdpi.org Research has shown that this synthesis can be carried out effectively in the solid state at room temperature by grinding the reactants together, which can lead to higher yields and a more environmentally benign process compared to liquid-state synthesis. mdpi.org For example, the solid-state reaction of various o-aromatic diamines with selenium dioxide was completed after 30 minutes of grinding, yielding the desired selenadiazole products. mdpi.org

While the direct synthesis of a selenadiazole from this compound is not explicitly detailed in the provided context, the general reactivity of aromatic diamines suggests its viability as a precursor. The reaction would involve the two amino groups of the diamine reacting with selenium dioxide to form the five-membered selenadiazole ring fused to the methoxy-substituted benzene ring. The synthesis of various benzannulated selenadiazoles has been achieved with yields up to 95% through the condensation of the respective aromatic diamines with SeO₂. acs.org

Table 2: Examples of Selenadiazole Synthesis from Aromatic Diamines

| Aromatic Diamine | Reagent | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Aromatic Diamines | Selenium Dioxide | Solid-state grinding | Heterocyclic Aromatic Selenium Compounds | High | mdpi.org |

Triazole Formation via Azide-Alkyne Cycloadditions

The formation of triazole rings often proceeds through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. acs.orgbeilstein-journals.org To utilize this compound in such a reaction, it must first be converted into a diazide derivative. The synthesis of aromatic azides from the corresponding amines can be achieved under mild conditions using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. acs.org This diazotization reaction would convert both amino groups of this compound into azide groups, creating a precursor for cycloaddition reactions.

The subsequent step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." acs.orgbeilstein-journals.org This reaction is known for its high efficiency, regioselectivity (typically yielding the 1,4-disubstituted triazole isomer), and tolerance of a wide range of functional groups. beilstein-journals.orgbeilstein-journals.org The catalysis is commonly performed using a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. beilstein-journals.org

In a typical procedure, the aromatic diazide derived from this compound would be reacted with a terminal alkyne in the presence of a copper(I) catalyst. This would lead to the formation of a bis-triazole, where two triazole rings are linked to the methoxy-substituted benzene core. The reaction proceeds through a stepwise mechanism involving the coordination of the copper(I) to the alkyne, formation of a copper acetylide, coordination of the azide, and subsequent ring closure to form the triazole ring. acs.org Various ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are often used to stabilize the copper(I) catalyst and improve reaction rates. beilstein-journals.orggoogle.com

Table 3: Key Steps in Triazole Formation from an Aromatic Diamine

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Diazotization | tert-Butyl nitrite, Azidotrimethylsilane | Aromatic Diazide | acs.org |

Spectroscopic and Structural Characterization of 5 Methoxybenzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Spectroscopy

Proton NMR spectroscopy of 5-Methoxybenzene-1,3-diamine provides valuable information about the arrangement of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum, the protons on the aromatic ring and the methoxy (B1213986) and amine groups exhibit characteristic chemical shifts. For instance, in a related compound, benzene-1,3-diamine, the proton signals appear at specific shifts: a triplet at δ 6.64 ppm and a multiplet between δ 5.83–5.73 ppm. The protons of the amine groups are observed as a singlet at δ 4.63 ppm. rsc.org For 2-methoxybenzene-1,4-diamine, the aromatic protons show signals at δ 6.37 (d, J = 8.1 Hz), 6.18 (d, J = 2.3 Hz), and 5.97 (dd, J = 8.1, 2.3 Hz), while the methoxy group protons appear as a singlet at δ 3.66 ppm and the amine protons as a multiplet between δ 4.35–3.79 ppm. rsc.org While specific data for this compound is not detailed in the provided results, the analysis of similar structures indicates that the aromatic protons would likely appear in the range of δ 5.5-7.0 ppm, the methoxy protons around δ 3.7-3.8 ppm, and the amine protons as a broad signal.

Table 1: Representative ¹H NMR Data for Related Diamine Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| Benzene-1,3-diamine | DMSO | 6.64 (t, J = 7.8 Hz, 1H), 5.83 – 5.73 (m, 3H), 4.63 (s, 4H) rsc.org |

| 2-Methoxybenzene-1,4-diamine | DMSO | 6.37 (d, J = 8.1 Hz, 1H), 6.18 (d, J = 2.3 Hz, 1H), 5.97 (dd, J = 8.1, 2.3 Hz, 1H), 4.35 – 3.79 (m, 4H), 3.66 (s, 3H) rsc.org |

Carbon-13 NMR (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. For the related compound 2-methoxybenzene-1,4-diamine, the carbon signals are observed at δ 147.89, 140.40, 127.82, 115.78, 106.88, 99.71, and 55.39 ppm in DMSO. rsc.org The signal at 55.39 ppm is characteristic of the methoxy carbon. The aromatic carbons appear in the region of δ 99-148 ppm. The specific chemical shifts for this compound would be expected to be in similar regions, with the carbon attached to the methoxy group appearing significantly downfield, and the methoxy carbon itself appearing around 55-60 ppm.

Table 2: Representative ¹³C NMR Data for a Related Methoxy-substituted Diamine

| Compound | Solvent | Chemical Shift (δ ppm) |

| 2-Methoxybenzene-1,4-diamine | DMSO | 147.89, 140.40, 127.82, 115.78, 106.88, 99.71, 55.39 rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine groups, the C-O bond of the ether linkage, and the C=C bonds of the aromatic ring. While a specific spectrum for this compound is not provided in the search results, the IR spectrum of the related 2,4-diaminoanisole (B165692) shows characteristic peaks. nih.gov The synthesis and characterization of various new derivatives often rely on FT-IR to confirm the presence of key functional groups. researchgate.netekb.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. The molecular weight of this compound is 138.17 g/mol . ambeed.comchemsrc.com In the mass spectrum of the isomeric 4-methoxybenzene-1,3-diamine (2,4-diaminoanisole), the molecular ion peak (M+) is observed at m/z 138. nih.govnist.gov The second highest peak is often observed at m/z 123, corresponding to the loss of a methyl group. nih.gov This technique is crucial for confirming the identity and structure of synthesized compounds. researchgate.netekb.egmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound typically exhibit strong UV absorption. For the related compound 4-methoxybenzene-1,2-diamine hydrochloride, synthesis progress can be monitored using time-resolved UV-Vis spectroscopy. The isomeric 2,4-diaminoanisole shows maximum absorption at several wavelengths, including 635 nm, 587 nm, 545 nm, and 511 nm. nih.gov The specific absorption maxima for this compound would provide information about its electronic structure and conjugation.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₇H₁₀N₂O, the theoretical elemental composition can be calculated. ambeed.comchemsrc.com Experimental results from elemental analysis are compared against these theoretical values to verify the purity and confirm the identity of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for the comprehensive characterization of new chemical entities. researchgate.netchemrevlett.com

Computational Chemistry and Theoretical Investigations of 5 Methoxybenzene 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methoxybenzene-1,3-diamine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Electronic Structure: The electronic structure of a molecule dictates its chemical behavior. For this compound, the distribution of electrons is heavily influenced by the presence of two amino (-NH2) groups and one methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring. The amino groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The methoxy group is also an electron-donating group. This enrichment of electron density makes the molecule susceptible to electrophilic attack.

Reactivity: The reactivity of this compound can be predicted by analyzing various calculated parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A high HOMO energy level indicates a greater ability to donate electrons, suggesting nucleophilic character. Conversely, a low LUMO energy level suggests a propensity to accept electrons, indicating electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. wseas.commdpi.com A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. wseas.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org In the context of this compound and its derivatives, molecular docking simulations are employed to investigate their potential as ligands for various biological receptors. mdpi.com

The process involves placing the ligand (this compound or its derivative) into the binding site of a target protein. The software then calculates the binding affinity, which is a measure of the strength of the interaction. pandawainstitute.compreprints.org This is often expressed as a binding energy, with more negative values indicating a more stable complex. pandawainstitute.compreprints.org These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. mdpi.com

For instance, derivatives of this compound have been studied for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy. mdpi.com Docking studies can reveal how these molecules fit into the active site of DHFR and interact with key residues, providing a rationale for their inhibitory activity and guiding the design of more potent inhibitors. mdpi.com

| Parameter | Description | Relevance in Docking |

| Binding Energy | The free energy change upon binding of the ligand to the receptor. | A lower binding energy indicates a more favorable interaction and higher affinity. nih.gov |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of the ligand-receptor complex. mdpi.com |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Contribute significantly to the binding affinity. |

| RMSD | Root Mean Square Deviation of atomic positions between the docked pose and a reference structure. | A low RMSD value indicates a good docking result. mdpi.com |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying the molecular geometry and electronic properties of organic compounds like this compound. mdpi.com

Molecular Geometry: DFT calculations can accurately predict the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can determine bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzene ring and the orientation of the amino and methoxy substituent groups. This optimized geometry represents the most stable conformation of the molecule.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. wseas.com

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mjcce.org.mk These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated infrared (IR) and Raman spectra with the experimentally recorded spectra, a detailed assignment of the observed vibrational bands can be made. researchgate.net This comparison helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties of the compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. wseas.comtandfonline.com The calculated chemical shifts are then compared with experimental values to aid in the structural elucidation of the molecule. wseas.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netbohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be correlated with the peaks observed in the experimental UV-Vis spectrum. tandfonline.com

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| FT-IR & FT-Raman | Vibrational Frequencies | DFT |

| ¹H-NMR & ¹³C-NMR | Chemical Shifts | GIAO/DFT wseas.com |

| UV-Vis | Excitation Energies, λmax | TD-DFT bohrium.com |

Applications and Advanced Research in Materials Science

Polymer Chemistry and Polymerization Initiators

In polymer chemistry, 5-Methoxybenzene-1,3-diamine is a valuable component for producing polymers with tailored thermal, mechanical, and chemical properties. Its diamine nature allows it to readily participate in polycondensation reactions.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. sci-hub.se They are generally synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. utp.edu.my

The process begins with the reaction of the diamine, such as this compound, with a tetracarboxylic dianhydride in a polar aprotic solvent. This initial step forms a soluble poly(amic acid) precursor. Subsequently, this precursor undergoes thermal or chemical imidization (cyclodehydration) to form the final, robust polyimide structure. The choice of the diamine is crucial as it significantly influences the final properties of the polymer. researchgate.net The inclusion of a methoxy (B1213986) group, as in this compound, can enhance the solubility of the resulting polyimide in organic solvents while also affecting its thermal characteristics, such as the glass transition temperature (Tg). researchgate.net Research on polyimides derived from various aromatic diamines shows that structural modifications to the diamine backbone allow for precise tuning of the polymer's properties to meet the demands of applications in electronics, aerospace, and filtration membranes. acs.orgresearchgate.net

Table 1: General Properties of Aromatic Polyimides

| Property | Typical Value/Description | Reference |

|---|---|---|

| Thermal Stability | High, with decomposition temperatures often exceeding 500°C. | acs.org |

| Glass Transition Temp. (Tg) | Wide range, typically 200-400°C, dependent on monomer structure. | researchgate.net |

| Mechanical Properties | High tensile strength and modulus. | sci-hub.se |

| Chemical Resistance | Excellent resistance to many organic solvents and chemicals. | sci-hub.se |

Monomeric Building Block in Polymer Formulations

As a difunctional monomer, this compound serves as a fundamental building block in a variety of polymer formulations beyond polyimides. Its two amine groups provide reactive sites for forming covalent bonds with a range of co-monomers, such as dianhydrides, diisocyanates (in traditional polyurethanes), and cyclic carbonates. This versatility allows for its incorporation into linear, branched, or cross-linked polymer architectures. The presence of the aromatic ring imparts rigidity and thermal stability to the polymer backbone, while the methoxy group can be used to fine-tune properties like solubility, processability, and inter-chain interactions. This makes it a valuable component in the design of functional polymers for specialized applications.

Development of Non-Isocyanate Polyurethanes (NIPU)

The synthesis of non-isocyanate polyurethanes (NIPUs) has emerged as a safer and more sustainable alternative to conventional polyurethanes, which rely on toxic isocyanate precursors. specificpolymers.com A primary route to NIPUs involves the ring-opening reaction of cyclic carbonates with polyamines. specificpolymers.commdpi.com In this process, a diamine like this compound acts as the amine component, reacting with a molecule containing two or more cyclic carbonate groups.

This polyaddition reaction results in the formation of polyhydroxyurethanes (PHUs), characterized by urethane (B1682113) linkages and the presence of hydroxyl groups, which can promote adhesion and allow for further cross-linking. specificpolymers.com The properties of the final NIPU material—including its mechanical strength, thermal stability, and chemical resistance—are directly influenced by the structure of the diamine used. mdpi.com The use of an aromatic diamine like this compound would be expected to yield a NIPU with enhanced rigidity and thermal performance compared to those made with purely aliphatic diamines.

Precursors for Functional Materials

Beyond conventional polymers, this compound is a key precursor for creating advanced functional materials with ordered porous structures, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Organic Covalent Bond Materials (COF)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. acs.org The synthesis of imine-linked COFs commonly involves the condensation reaction between a multidentate amine and a multidentate aldehyde. diva-portal.org this compound is an ideal C₂-symmetric building block for this purpose.

When reacted with a C₃-symmetric trialdehyde, it can form a highly ordered, porous, two-dimensional hexagonal framework. Research has shown that incorporating methoxy groups into the building blocks of COFs can enhance their chemical stability. diva-portal.org For example, COFs have been successfully synthesized by reacting various diamines with methoxy-functionalized aldehydes like 2,4,6-trimethoxy-1,3,5-benzenetricarbaldehyde. acs.orgdiva-portal.org The resulting frameworks exhibit high surface areas and permanent porosity, making them promising candidates for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Table 2: Research Findings in Methoxy-Functionalized COF Synthesis

| Precursors | Key Finding | Application Area | Reference |

|---|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) + 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (DMTA) | Formation of a hierarchically porous COF monolith via sol-gel processing. | Chemical Separations | researchgate.net |

| 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde + Various Diamines | Synthesis of highly crystalline COFs via a simple baking method. | General COF Synthesis | acs.org |

Metal-Organic Frameworks (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters coordinated to organic ligands, creating one-, two-, or three-dimensional porous structures. mdpi.com While the primary organic linkers in MOFs are typically multidentate carboxylates (e.g., 1,3,5-benzenetricarboxylic acid) rsc.orgresearchgate.net, amine-functionalized molecules can play several important roles.

Molecules like this compound can be incorporated into MOF structures in a few ways. They can be used to synthesize a larger, more complex organic linker that also contains carboxylate groups. Alternatively, the amine groups can remain uncoordinated and project into the pores of the MOF, functionalizing the internal surface. This post-synthetic or in-situ functionalization can be used to tune the MOF's properties, such as its selectivity for CO₂ capture or its catalytic activity. While not typically a primary linker itself, the diamine serves as a precursor to functionalized linkers or as a modulating agent in MOF synthesis. uclm.es

Applications and Advanced Research in Medicinal Chemistry and Biological Sciences

Pharmaceutical Intermediates and Building Blocks

5-Methoxybenzene-1,3-diamine, also known as 2,4-diaminoanisole (B165692), serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceutical compounds and other organic molecules. lookchem.comcymitquimica.coma2bchem.com Its structural features, including the methoxy (B1213986) group and two amino groups on a benzene (B151609) ring, make it a versatile precursor for creating complex molecular architectures. cymitquimica.coma2bchem.com The amino groups are reactive sites for various chemical transformations, such as nucleophilic substitution and coupling reactions, while the methoxy group influences the compound's electronic properties and stability. cymitquimica.com

The utility of this compound extends to the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. a2bchem.com For instance, it is a key starting material for producing quinoxalines and other nitrogen-containing heterocycles known for their potential antimicrobial and anticancer properties. The pyrimidine (B1678525) scaffold, another important heterocyclic system in medicinal chemistry, can be synthesized using diamine precursors, leading to compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net The adaptability of the pyrimidine structure allows for modifications that can result in potent therapeutic agents. mdpi.com

In the development of new drugs, this compound and its analogues are used to construct molecules with specific therapeutic targets. For example, it has been incorporated into the synthesis of N-mustard derivatives linked to 9-anilinoacridines, which have shown significant cytotoxicity against various human leukemia and solid tumor cells in vitro and in vivo. google.com Specifically, the derivative N1-(4-{2-[bis(2-chloroethyl)-amino]-ethoxy}acridin-9-yl)-5-methoxybenzene-1,3-diamine hydrochloride demonstrated potent anticancer activity. google.com

The following table provides a summary of compounds synthesized using diamine building blocks and their therapeutic applications:

| Compound Class | Building Block | Therapeutic Application |

| Quinoxalines | 4-Methoxybenzene-1,2-diamine | Antimicrobial, Anticancer |

| Pyrimidines | Diamine precursors | Antimicrobial, Anticancer, Anti-inflammatory mdpi.comresearchgate.net |

| 9-Anilinoacridines | This compound | Anticancer google.com |

| Benzothiazoles | o-phenylenediamine (B120857) | Antibacterial ijrpc.com |

Enzyme Inhibition Studies

This compound and its related compounds have been investigated for their ability to inhibit various enzymes, a key strategy in drug development. One of the notable areas of research is the inhibition of tyrosinase. mdpi.commdpi.complos.org Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.complos.org Studies have shown that certain phenolic compounds and their derivatives can act as tyrosinase inhibitors. mdpi.com

While direct studies on this compound as a tyrosinase inhibitor are not extensively detailed, research on structurally related compounds provides insight into the potential mechanisms. For example, the presence of a 1,3-benzenediol moiety has been identified as a key feature for tyrosinase inhibition in some flavonoids. mdpi.com The investigation of various pyrazole (B372694) derivatives has also revealed compounds with potent tyrosinase inhibitory activity, with some showing stronger effects than the well-known inhibitor, kojic acid. mdpi.com Molecular docking studies suggest these inhibitors can bind to the active site of tyrosinase, preventing the substrate from accessing it. mdpi.com

Furthermore, the sulfate (B86663) salt of 4-methoxybenzene-1,3-diamine has been noted to inhibit cytochrome P450 enzymes. cymitquimica.com Cytochrome P450 enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins. Inhibition of these enzymes can have significant pharmacological implications.

The reaction product of 2,4-diaminoanisole with hydrogen peroxide has been shown to be mutagenic, a process that can involve enzymatic activation. iarc.fr Specifically, 2,4-diaminoanisole can be metabolized to mutagenic products by enzymes like prostaglandin (B15479496) H synthase. iarc.fr

Potential for Therapeutic Agent Development (General)

The scaffold of this compound holds potential for the development of new therapeutic agents due to its versatile chemical nature and the biological activity of its derivatives. a2bchem.comnih.gov The ability to modify the amino and methoxy groups allows for the creation of a diverse library of compounds for screening against various diseases. mdpi.com

One significant area of development is in cancer therapeutics. As mentioned, derivatives of this compound have been synthesized as part of gene-targeting N-mustards, which have demonstrated potent cytotoxicity against cancer cells. google.com The acridine (B1665455) derivatives, in particular, have a history of use in anticancer agents, and linking them to a diaminoanisole moiety can enhance their efficacy. rsc.org

The pyrimidine ring system, which can be constructed from diamine precursors, is a core structure in numerous approved drugs and compounds with a wide range of biological activities, including anti-infective, anti-inflammatory, and neurological applications. mdpi.comresearchgate.net The synthesis of novel pyrimidine derivatives continues to be an active area of research for new therapeutic agents. mdpi.com

The following table highlights some therapeutic areas where derivatives of diaminoanisoles show potential:

| Therapeutic Area | Compound/Derivative Class | Mechanism/Target |

| Cancer | N-mustard acridine derivatives | Cytotoxicity google.com |

| Cancer, Inflammatory Disorders | Inhibitors of E1 activating enzymes | Inhibition of cell proliferation google.comgoogle.com |

| Neuropsychiatric Disorders | 5-Methoxytryptamine analogues | Serotonin receptor modulation nih.gov |

| Bacterial Infections | Benzothiazole derivatives | Antibacterial activity ijrpc.com |

Research into Mutagenic Product Formation from Related Compounds

Extensive research has been conducted on the mutagenicity of 2,4-diaminoanisole (an isomer of this compound) and related compounds, particularly in the context of their use in hair dyes. pnas.orgpnas.orgnih.gov Studies have shown that 2,4-diaminoanisole can be mutagenic, especially after metabolic activation. iarc.frpnas.org

The compound causes frameshift mutations in Salmonella typhimurium in the presence of a metabolic activation system from liver microsomes. iarc.fr It has also been found to induce DNA damage in various cell types. iarc.fr The reaction of 2,4-diaminoanisole with hydrogen peroxide, a common component of oxidative hair dyes, results in a mutagenic product. iarc.frbiosynth.com This mutagenic activity is a significant concern, leading to its classification as a suspected human carcinogen. europa.euhpc-standards.com

The mutagenicity of 2,4-diaminoanisole is influenced by its metabolism. It can be metabolized by enzymes such as prostaglandin H synthase to form mutagenic products. iarc.fr Research has also shown that it can cause DNA damage at specific nucleotide residues in the presence of copper ions. nih.gov

The following table summarizes the key findings on the mutagenicity of 2,4-diaminoanisole:

| Test System | Finding | Metabolic Activation |

| Salmonella typhimurium | Frameshift mutations | Required iarc.fr |

| Rat hepatocytes | DNA double-strand breaks | N/A iarc.fr |

| Human c-Ha-ras-1 protooncogene | DNA damage at thymine (B56734) and cytosine | Cu(II) required nih.gov |

| Drosophila melanogaster | Sex-linked recessive lethal mutations | N/A iarc.fr |

Pharmacological Investigations of Analogues

The pharmacological properties of various analogues of this compound have been a subject of scientific investigation, leading to the discovery of compounds with a range of biological activities. a2bchem.comnih.gov The synthesis and evaluation of these derivatives are crucial for developing new drugs with improved efficacy and selectivity. nih.gov

For instance, a series of benzamide (B126) derivatives were synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov The study revealed that modifications to the benzamide scaffold, including the position of halogen atoms and the length of the alkyl chain separating the amine group, significantly influenced their selectivity for sigma-1 and sigma-2 receptors. nih.gov

In another study, pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and psychotropic effects. researchgate.net The results indicated that these compounds exhibited protective effects against seizures induced by pentylenetetrazole. researchgate.net The diverse pharmacological effects of pyrimidine derivatives, which can be synthesized from diamine precursors, also include antibacterial, antifungal, antiviral, and anticancer activities. researchgate.net

The development of EGFR (epidermal growth factor receptor) inhibitors is another area where diamine analogues have been explored. In the search for potent and selective EGFR inhibitors for cancer treatment, various diamine reagents were used to synthesize compounds that could overcome resistance mutations. acs.org

The following table provides examples of pharmacological investigations of this compound analogues:

| Analogue Class | Pharmacological Target/Activity | Key Findings |

| Benzamide derivatives | Sigma-1 and Sigma-2 receptors | Selectivity influenced by structural modifications nih.gov |

| Pyrimidine derivatives | Anticonvulsant, Psychotropic | Protection against PTZ-induced seizures researchgate.net |

| EGFR inhibitors | EGFR (wild type and mutant) | Development of resistance-breaking inhibitors acs.org |

| 5-HT6 Receptor Ligands | 5-HT6 receptor | Antiproliferative activity in cancer cell lines mdpi.com |

| Benzimidazole (B57391) derivatives | Anticancer | Evaluation of cytotoxicity against tumor cell lines rsc.org |

Catalytic Applications of 5 Methoxybenzene 1,3 Diamine and Its Derivatives

Role as Ligands in Transition Metal Catalysis

The presence of two amino groups in 5-Methoxybenzene-1,3-diamine makes it a potential bidentate ligand for transition metal catalysis. Diamine ligands are crucial in a variety of metal-catalyzed reactions, where they can coordinate with a metal center and influence its reactivity, selectivity, and stability. chemscene.com The electronic properties of the ligand, such as the electron-donating nature of the amino and methoxy (B1213986) groups, can significantly modulate the catalytic activity of the metal complex.

Transition metal complexes with diamine ligands are employed in numerous transformations. acs.org For instance, copper(I) is a catalyst often used in conjunction with diamine ligands for coupling reactions due to its affordability and ease of handling. acs.org The formation of C-N bonds, a key step in the synthesis of many heterocyclic compounds, is frequently promoted by transition metals. acs.org While specific examples using this compound are scarce, its structural similarity to other effective diamine ligands suggests its potential in this area.

Table 1: Potential Transition Metal-Catalyzed Reactions Employing Diamine Ligands

| Reaction Type | Metal Catalyst (Example) | Role of Diamine Ligand | Potential Application for this compound Derivatives |

| Cross-Coupling Reactions | Copper (Cu), Palladium (Pd) | Stabilize the metal center, influence reductive elimination | As a ligand in Suzuki, Buchwald-Hartwig, or similar coupling reactions. |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Create a chiral environment for asymmetric hydrogenation | As a precursor to chiral ligands for enantioselective synthesis. |

| Hydrosilylation | Iron (Fe), Cobalt (Co) | Modify the electronic properties of the metal catalyst | As a ligand in the synthesis of organosilicon compounds. acs.org |

Participation in Oxidation and Reduction Reactions as Catalysts or Intermediates

The chemical structure of this compound and its derivatives allows for their participation in redox reactions, either as catalysts themselves or as crucial intermediates. The amino groups can be oxidized, and the aromatic ring system can be involved in electron transfer processes.

For instance, derivatives of methoxy-substituted benzenes can undergo oxidation. acs.org N-Aryl-1,2-phenylenediamines, which are structurally related to this compound, are important for the synthesis of various benzimidazole (B57391) derivatives. rsc.org The synthesis of these compounds can involve photoredox reactions where the diamine is an intermediate. rsc.org In some cases, the oxidation of a solvent can produce an aldehyde that then reacts with the diamino groups to form a heterocyclic product through oxidative aromatization. rsc.org

Furthermore, the redox chemistry of methoxy-substituted benzenes has been studied in the context of their one-electron reduction potentials. acs.org This fundamental property is key to understanding their behavior in electron transfer reactions, which are central to many catalytic cycles.

Table 2: Examples of Redox Reactions Involving Related Diamine and Methoxybenzene Compounds

| Reaction | Compound Type | Role | Reference |

| Synthesis of Benzimidazoles | N-Aryl-4-methoxybenzene-1,2-diamines | Intermediate | rsc.org |

| Photoredox Reactions | 4-Methoxyazobenzenes | Precursor to diamine intermediate | rsc.org |

| One-Electron Reduction | Methoxy-substituted benzene (B151609) radical cations | Subject of redox potential studies | acs.org |

Environmental Fate and Transformation Pathways Research

Studies on Degradation and Transformation in Aquatic Environments

Research indicates that 5-Methoxybenzene-1,3-diamine is moderately persistent in aquatic environments. wv.gov Its degradation is influenced by a combination of biotic and abiotic processes.

Persistence and Mobility: Once released into water, this compound is expected to be the primary route of environmental exposure. nih.gov It is highly soluble in water, with concentrations of 1,000 milligrams and more able to mix with a liter of water. wv.gov The compound is considered moderately persistent in water, with an estimated half-life ranging from 20 to 200 days. wv.gov In soil, it is expected to have high mobility based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 53. nih.gov However, as an aniline (B41778), it is anticipated to bind strongly to humus and organic matter, which could reduce its mobility in certain soils. nih.gov Volatilization from moist soil or water surfaces is not considered a significant fate process. nih.gov

Degradation Pathways: The primary degradation pathways for this compound in aquatic environments include biodegradation and photodegradation.

Biodegradation: While specific biodegradation data for this compound is limited, studies on its formation from other compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provide insights. nih.govclemson.edu 2,4-diaminoanisole (B165692) is a known metabolite of DNAN biodegradation in municipal wastewater sludge under both anoxic and oxic conditions. clemson.edu It has been observed to be unstable in water under aerobic conditions. researchgate.net The compound can be completely biodegraded under various conditions, with some studies indicating that the presence of soil organic carbon can enhance the irreversible binding of its transformation products to soil humin. researchgate.netnsf.gov

Photodegradation: In the atmosphere, vapor-phase 2,4-diaminoanisole is expected to degrade rapidly by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2 hours. nih.gov In aquatic systems, photolysis of related aromatic amines, such as 4-chloro-1,2-phenylenediamine, has been shown to lead to dimerization, a process that could also be relevant for this compound. nih.gov

The following table summarizes the environmental fate properties of this compound.

| Environmental Fate Parameter | Finding | Reference |

|---|---|---|

| Water Solubility | Highly soluble (>1000 mg/L) | wv.gov |

| Persistence in Water (Half-life) | 20 to 200 days | wv.gov |

| Atmospheric Photodegradation (Half-life) | ~2 hours (vapor-phase) | nih.gov |

| Soil Mobility (Koc) | Estimated at 53 (high mobility) | nih.gov |

| Bioaccumulation Potential | Expected to be about the same as the average concentration in the water. | wv.gov |

Formation of Aromatic Amines as Environmental Breakdown Products

This compound itself is a key aromatic amine formed from the environmental breakdown of other chemical compounds, most notably the insensitive munition compound 2,4-dinitroanisole (DNAN). clemson.edu The transformation of DNAN in the environment serves as a significant source of this compound.

The reductive biotransformation of DNAN proceeds through a series of steps. The initial reduction of one of the nitro groups on DNAN leads to the formation of two primary monoamino intermediates:

2-Amino-4-nitroanisole (also known as 2-methoxy-5-nitroaniline (B165355) or MENA)

4-Amino-2-nitroanisole (also known as 4-methoxy-3-nitroaniline (B184566) or iMENA)

These intermediates are then subject to further reduction of the remaining nitro group, which results in the formation of the final product, 2,4-diaminoanisole (DAAN) , which is synonymous with this compound. osti.govacs.org This process has been observed in various environmental media, including sludge, soil, and groundwater, and can be mediated by both biotic and abiotic factors. clemson.edunsf.govacs.org For instance, studies have shown that zero-valent iron can effectively reduce DNAN to 2,4-diaminoanisole.

The degradation pathway can be summarized as follows: 2,4-Dinitroanisole (DNAN) → 2-Amino-4-nitroanisole (MENA) / 4-Amino-2-nitroanisole (iMENA) → 2,4-Diaminoanisole (DAAN / this compound)

Under certain conditions, particularly anaerobic ones, these amino products can undergo further reactions, such as the formation of azo and hydrazine (B178648) dimer derivatives from the coupling of DNAN reduction products.

Assessment of Environmental Impact and Persistence of Related Compounds

The environmental impact of this compound and related aromatic amines is a significant concern due to their potential toxicity and persistence.

Ecotoxicity: this compound is classified as toxic to aquatic life with long-lasting effects. safeworkaustralia.gov.auhpc-standards.comeuropa.eucpachem.com It has been shown to have slight acute and chronic toxicity to aquatic organisms. wv.gov The transformation products of related compounds also exhibit ecotoxicity. For example, some of the breakdown products of DNAN, including 2,4-diaminoanisole, have been shown to cause high inhibition towards the marine bacterium Aliivibrio fischeri and methanogenic archaea, even at low concentrations. researchgate.net